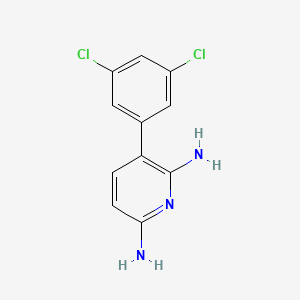![molecular formula C17H15N5O2 B13998245 5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 53306-99-3](/img/structure/B13998245.png)
5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-(4-methylphenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolone core, which is often associated with a range of biological activities and chemical reactivities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(4-methylphenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core through the reaction of hydrazine with an appropriate β-keto ester under acidic or basic conditions.
Diazotization: The next step involves the diazotization of an aromatic amine (such as 4-methyl aniline) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with the pyrazolone core to form the desired azo compound.
Acylation: Finally, the compound undergoes acylation with pyridine-4-carbonyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-4-(4-methylphenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The azo group can undergo reduction to form amines, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methylphenyl)azo-3-methyl-1-phenyl-2-pyrazolin-5-one: Similar structure but different substituents.
2-(4-Methylphenyl)hydrazono-3-oxo-1,2-dihydro-1-pyridinecarboxamide: Contains a hydrazone group instead of an azo group.
Uniqueness
5-Methyl-4-(4-methylphenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one is unique due to its combination of a pyrazolone core, azo group, and pyridine-4-carbonyl moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
53306-99-3 |
|---|---|
Molekularformel |
C17H15N5O2 |
Molekulargewicht |
321.33 g/mol |
IUPAC-Name |
5-methyl-4-[(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H15N5O2/c1-11-3-5-14(6-4-11)19-20-15-12(2)21-22(17(15)24)16(23)13-7-9-18-10-8-13/h3-10,15H,1-2H3 |
InChI-Schlüssel |
RVCNUUZNIDXQHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NC2C(=NN(C2=O)C(=O)C3=CC=NC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


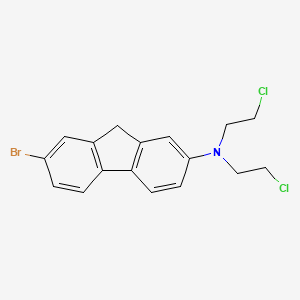


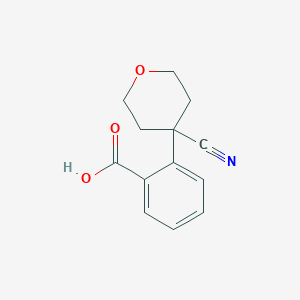


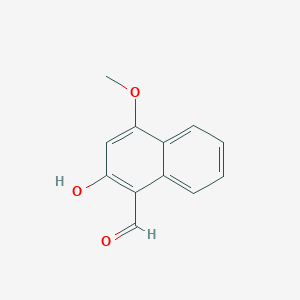
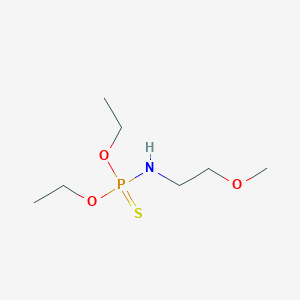
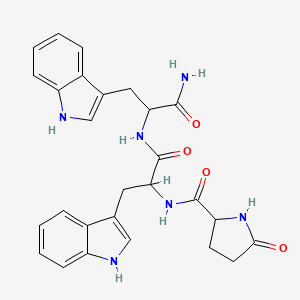
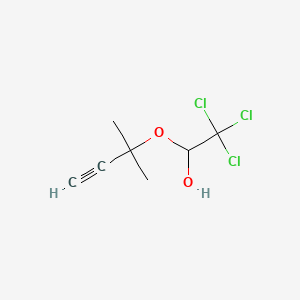
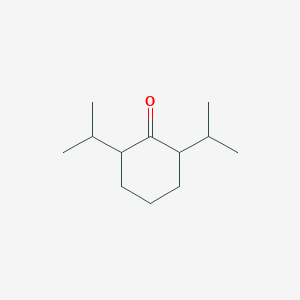

![N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B13998226.png)
